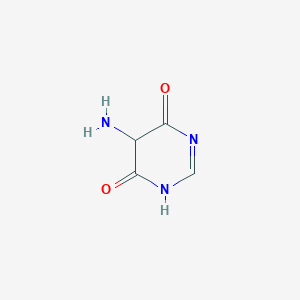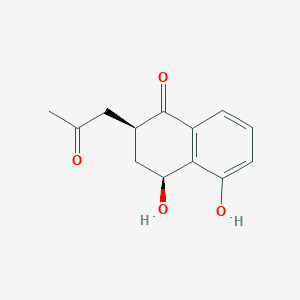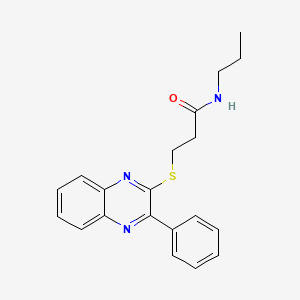
Topoisomerase II inhibitor 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase II inhibitor 18 is a compound that targets the enzyme DNA topoisomerase II. This enzyme is crucial for DNA replication, transcription, and repair, as it helps manage DNA supercoiling and untangling. Inhibitors of topoisomerase II are of significant interest in cancer research due to their ability to interfere with DNA processes in rapidly dividing cells, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common method involves the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade solvents and reagents, along with large-scale reactors and purification systems. The process is optimized for cost-effectiveness and scalability while maintaining the compound’s efficacy and safety .
化学反応の分析
Types of Reactions
Topoisomerase II inhibitor 18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized molecules .
科学的研究の応用
Topoisomerase II inhibitor 18 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study DNA topoisomerase II activity and to develop new synthetic methodologies.
Biology: The compound is employed in cellular studies to understand the role of topoisomerase II in DNA replication and repair.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
作用機序
Topoisomerase II inhibitor 18 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from interacting with DNA. This inhibition disrupts the enzyme’s ability to manage DNA supercoiling and untangling, leading to the accumulation of DNA breaks and ultimately cell death. The compound specifically targets the DNA binding domain of the enzyme, making it a potent inhibitor with low cytotoxicity .
類似化合物との比較
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Teniposide: Similar to etoposide, used in the treatment of various cancers
Uniqueness
Topoisomerase II inhibitor 18 is unique due to its specific binding to the DNA binding domain of topoisomerase II, resulting in minimal DNA damage and low cytotoxicity. This makes it a promising candidate for further development as a safer and more effective anticancer agent compared to traditional topoisomerase II inhibitors .
特性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
3-(3-phenylquinoxalin-2-yl)sulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C20H21N3OS/c1-2-13-21-18(24)12-14-25-20-19(15-8-4-3-5-9-15)22-16-10-6-7-11-17(16)23-20/h3-11H,2,12-14H2,1H3,(H,21,24) |
InChIキー |
SQUOYGKGBLGUGQ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CCSC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


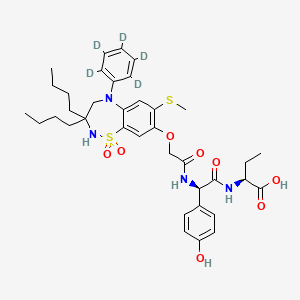
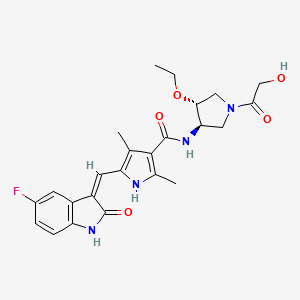
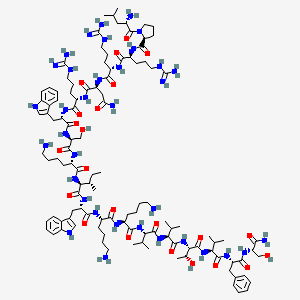
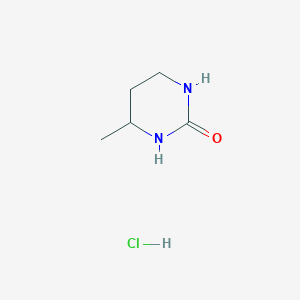
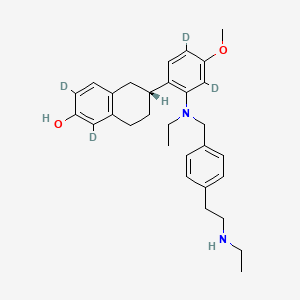
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
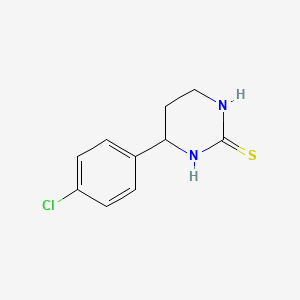
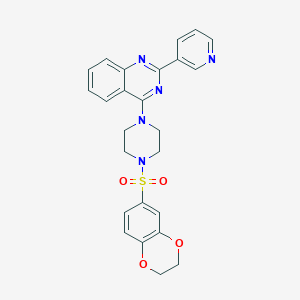
![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
